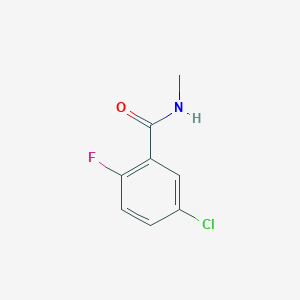

![molecular formula C15H12ClNO6S B2846430 Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate CAS No. 339016-37-4](/img/structure/B2846430.png)

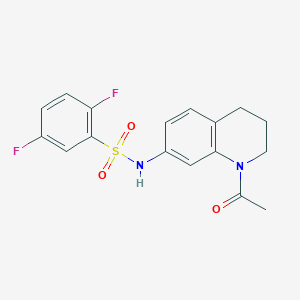

Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

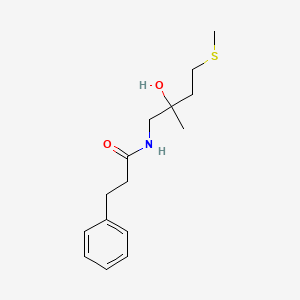

“Methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylate” is a chemical compound with the molecular formula C15H12ClNO6S . It is a relatively complex organic molecule that contains a nitrobenzene ring, a sulfonyl group, and a carboxylate ester .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrobenzene ring, a sulfonyl group, and a carboxylate ester . The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 369.78 and a density of 1.5±0.1 g/cm3 . Its boiling point is 589.3±50.0 °C at 760 mmHg .Scientific Research Applications

Synthesis and Chemical Reactions

A notable application involves the synthesis of 2-aroylbenzothiazoles through a redox condensation reaction. Nguyen et al. (2015) demonstrated that a wide range of pharmacologically relevant 2-aroylbenzothiazoles could be synthesized from o-halonitrobenzenes, acetophenones, elemental sulfur, and N-methylmorpholine, highlighting the compound's role in facilitating atom-efficient chemical transformations Nguyen et al., 2015.

Electrochemical Studies

In electrochemical research, Lu et al. (1997) developed an electrochemical cell coupled to an electrospray mass spectrometer for studying the electrochemical reactions of nitrobenzene derivatives. This setup provides insights into the molecular weight and structural information of intermediates and products from anodic oxidations, indicating the compound's utility in understanding electrochemical processes Lu et al., 1997.

Materials Science

In the field of materials science, Guo et al. (2017) explored the assembly of microporous anionic metal-organic frameworks using a mixed-ligand strategy. The study illustrates the post-synthetic cation exchange capabilities for lanthanide(iii)-loaded materials, showcasing the compound's application in creating luminescent probes and selective adsorption of dyes Guo et al., 2017.

Analytical Chemistry

In analytical chemistry, the development of a micellar modified spectrophotometric method by Escrig-Tena et al. (1998) for determining nitrobenzenes, including pharmaceuticals and herbicides, in environmental samples highlights the compound's role in enhancing detection capabilities through spectrophotometry Escrig-Tena et al., 1998.

Polymer Science

Research into polyimides, as shown by Wang and Wu (2003), where nitro groups containing aromatic poly(imide amide) were synthesized and later converted to poly(imide amide benzimidazole), indicates the compound's contribution to creating materials with desirable thermal and optical properties Wang & Wu, 2003.

Mechanism of Action

properties

IUPAC Name |

methyl 3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO6S/c1-23-15(18)10-2-7-14(17(19)20)11(8-10)9-24(21,22)13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEOJIRAXUAZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-(Isobutylsulfonyl)azetidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2846357.png)

![[1-[(Dimethylamino)methyl]cyclohexyl]methanol;hydrochloride](/img/structure/B2846366.png)

![3,5-dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846368.png)